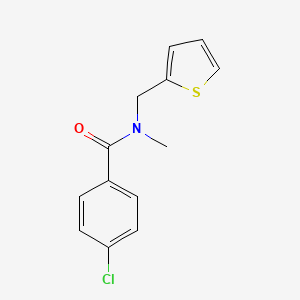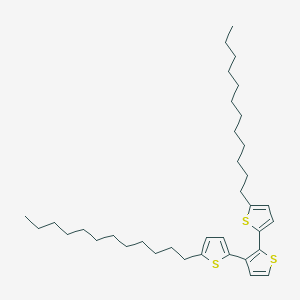
2,3-Bis(5-dodecylthiophen-2-yl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(5-dodecylthiophen-2-yl)thiophene is an organic compound belonging to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely studied for their electronic properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(5-dodecylthiophen-2-yl)thiophene typically involves the Stille coupling reaction. The process begins with the preparation of 2-bromo-3-dodecylthiophene and 5,5’-bis(trimethylstannyl)-2,2’-bithiophene. These intermediates are then coupled using a palladium catalyst under an inert atmosphere, usually argon, in the presence of a solvent like tetrahydrofuran. The reaction is carried out at elevated temperatures to ensure complete coupling .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(5-dodecylthiophen-2-yl)thiophene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like ferric chloride or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Common Reagents and Conditions
Oxidation: Ferric chloride in acetonitrile at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Bromination using bromine in chloroform at room temperature.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Brominated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(5-dodecylthiophen-2-yl)thiophene has several scientific research applications:
Wirkmechanismus
The mechanism by which 2,3-Bis(5-dodecylthiophen-2-yl)thiophene exerts its effects in electronic applications involves its ability to form π-conjugated systems. These systems facilitate the delocalization of electrons, enhancing charge carrier mobility. In OFETs, the compound forms a thin film that allows for efficient charge transport between the source and drain electrodes . In OPVs, it absorbs light and generates excitons, which are then separated into free charge carriers that contribute to the electric current .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Poly(3-hexylthiophene-2,5-diyl): Another thiophene derivative used in organic electronics, known for its high charge carrier mobility and ease of processing.
2,5-Bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene: Similar in structure but with a fused thiophene ring, offering different electronic properties.
Poly[2,5-bis(3-dodecylthiophen-2-yl)thieno[3,2-b]thiophene]: A polymeric form that provides enhanced mechanical properties and stability.
Uniqueness
2,3-Bis(5-dodecylthiophen-2-yl)thiophene is unique due to its specific arrangement of dodecylthiophene units, which provides a balance between solubility and electronic properties. This makes it particularly suitable for solution processing techniques, such as spin-coating and inkjet printing, which are essential for the fabrication of large-area electronic devices .
Eigenschaften
CAS-Nummer |
918401-57-7 |
|---|---|
Molekularformel |
C36H56S3 |
Molekulargewicht |
585.0 g/mol |
IUPAC-Name |
2,3-bis(5-dodecylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C36H56S3/c1-3-5-7-9-11-13-15-17-19-21-23-31-25-27-34(38-31)33-29-30-37-36(33)35-28-26-32(39-35)24-22-20-18-16-14-12-10-8-6-4-2/h25-30H,3-24H2,1-2H3 |
InChI-Schlüssel |
LQXLHXGQDDEPGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCC1=CC=C(S1)C2=C(SC=C2)C3=CC=C(S3)CCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(7-{4-[(4-Butylphenyl)ethynyl]phenyl}-7-oxoheptyl)amino]-2-fluorobenzoic acid](/img/structure/B14203729.png)
![N~1~-[(4-Methoxyphenyl)methyl]-N~4~-phenylbut-2-enediamide](/img/structure/B14203733.png)
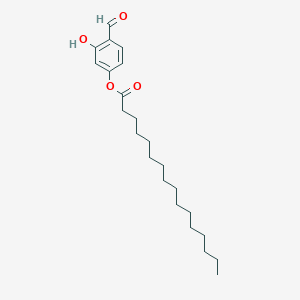

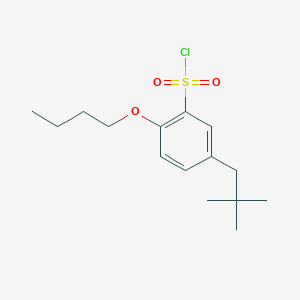
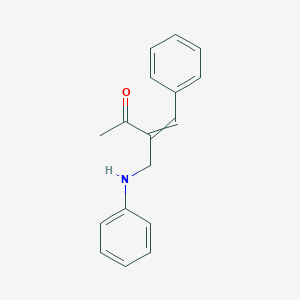
![N-[1-(2-Iodophenyl)ethyl]-N-(propan-2-yl)acetamide](/img/structure/B14203768.png)
![3,5-Dichloro-n-[(4-fluoro-1-pentylpiperidin-4-yl)methyl]benzamide](/img/structure/B14203775.png)
![[1,1'-Biphenyl]-4-carboxylic acid, 3',5'-dimethyl-3-(phenylamino)-](/img/structure/B14203788.png)
![2,6-Bis[(3,4,5-trimethyl-1H-pyrazol-1-yl)methyl]pyridine](/img/structure/B14203808.png)
![3-[4-(Aminomethyl)phenoxy]benzoic acid](/img/structure/B14203812.png)
![2-Methyl-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione](/img/structure/B14203817.png)
